2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
Description
This compound belongs to the triazolo[4,3-a]pyrazinone class, characterized by a fused triazole-pyrazinone core. Key structural features include:
Properties
IUPAC Name |
2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-(4-methylphenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O3/c1-17-6-8-18(9-7-17)34-23-22-27-31(24(33)30(22)11-10-26-23)16-21(32)29-14-12-28(13-15-29)20-5-3-2-4-19(20)25/h2-11H,12-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMKRSQYVFHJJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-n-(naphthalen-2-yl)-1,3,5-triazin-2-amine (fpmint), has been identified as an inhibitor of equilibrative nucleoside transporters (ents), with a higher selectivity for ent2 than ent1. ENTs play a vital role in nucleotide synthesis and regulation of adenosine function.
Mode of Action
Based on the similar compound fpmint, it can be inferred that it might inhibit ents in a non-competitive and irreversible manner. This means that the compound likely binds to a site on the ENTs that is distinct from the substrate-binding site, altering the transporter’s function without competing with the substrate.
Biochemical Pathways
Ents are involved in the transport of nucleosides across cell membranes, which are crucial for nucleotide synthesis and regulation of adenosine function. Therefore, inhibition of ENTs could potentially affect these pathways.
Biological Activity
The compound 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (CAS Number: 913247-58-2) is a novel chemical entity that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
The molecular formula of the compound is C19H22FN3O2, with a molecular weight of 359.46 g/mol. Its structure includes a piperazine moiety and a triazole ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H22FN3O2 |
| Molecular Weight | 359.46 g/mol |
| CAS Number | 913247-58-2 |
| LogP | 3.82 |
| PSA | 74.87 Ų |
Anticancer Activity
Recent studies have demonstrated that the compound exhibits significant anticancer properties. In vitro assays have shown that it effectively inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study:
In a study assessing the cytotoxic effects on MDA-MB231 breast cancer cells, the compound displayed an IC50 value of approximately 45 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Neuropharmacological Effects
The compound's piperazine structure suggests potential neuropharmacological activity. Research indicates that it may act as a serotonin receptor modulator, particularly at the 5-HT1A receptor. This modulation could lead to anxiolytic effects.
Research Findings:
A study reported that derivatives of this compound showed varying affinities for the 5-HT1A receptor, with some exhibiting Ki values as low as 412 nM . This suggests potential for developing anxiolytic agents.
Anticonvulsant Activity
Preliminary evaluations also indicate anticonvulsant properties. The compound was tested in animal models for its ability to prevent seizures induced by pentylenetetrazol (PTZ). Results showed a significant reduction in seizure frequency.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Piperazine Moiety : Essential for interaction with neurotransmitter receptors.
- Triazole Ring : Contributes to anticancer properties through enhanced binding affinity to target proteins.
- Fluorophenyl Group : Enhances lipophilicity and receptor binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo[4,3-a]pyrazinone scaffold is versatile, with modifications at positions 2 and 8 significantly altering pharmacological profiles. Below is a structural and functional comparison with analogs:
Table 1: Structural and Functional Comparison of Triazolo[4,3-a]pyrazinone Derivatives
Key Observations:
Sulfanyl () and benzyl () groups introduce steric bulk, which may hinder or optimize binding depending on the target pocket.
Piperazine Modifications :
- Fluorophenyl substitution at position 4 () vs. 2 (target compound) alters electronic and steric profiles. The 2-fluorophenyl group may reduce metabolic oxidation compared to para-substituted analogs .
- Piperazine at position 8 () vs. position 2 (target) shifts the molecule’s polarity and hydrogen-bonding capacity.
Functional Group Impact: Antioxidant derivatives () highlight the scaffold’s adaptability for diverse applications, though the target compound lacks such groups. Adenosine receptor affinity in analogs () suggests the core’s suitability for G-protein-coupled receptor (GPCR) targeting, a plausible pathway for the target compound.
Computational and Pharmacological Insights
- However, the p-tolyloxy group’s metabolic stability requires experimental validation.
Q & A
Q. What are the typical synthetic routes for preparing this compound, and what are the critical reaction steps?
The synthesis involves multi-step organic reactions, including:
- Condensation reactions to form the triazolopyrazine core.
- Substitution reactions to introduce the 4-(2-fluorophenyl)piperazine and p-tolyloxy groups.
- Fluoroacylation or cyclization steps under controlled conditions (e.g., reflux in THF or dioxane with anhydrous triethylamine) to finalize the structure .
Key steps :- Use of inert atmospheres to prevent oxidation.
- TLC monitoring (24–48 hours) for reaction completion .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : To verify substituent positions (e.g., aromatic protons at δ 7.35–8.08 ppm for triazolopyrazine derivatives) .
- Mass spectrometry (MS) : To confirm molecular weight (e.g., C24H24ClN7O2, MW 477.95 for analogous compounds) .
- IR spectroscopy : To identify functional groups (e.g., carbonyl stretches at ~1716 cm⁻¹) .
Data Table :
| Technique | Key Observations (Example) | Reference |
|---|---|---|
| ¹H-NMR (DMSO-d6) | δ 1.44 (s, 18H, tBu), δ 7.78 (s, 2H, Ar) | |
| MS | [M+H]⁺ at m/z 478.0 (calculated) |
Q. How do the functional groups in this compound influence its reactivity?
Q. What solvents are optimal for handling this compound during synthesis and purification?
- Polar aprotic solvents : DMF or DMSO for dissolution of intermediates .
- Ether-based solvents : THF or dioxane for cyclization steps .
- Crystallization : 2-methoxyethanol or ethyl acetate for recrystallization .
Advanced Research Questions
Q. How can researchers optimize reaction yields using Design of Experiments (DoE)?
- Variables : Temperature, solvent ratio, and catalyst loading.
- Statistical modeling : Apply response surface methodology (RSM) to identify optimal conditions (e.g., 72% yield at 80°C in dioxane vs. 55% in THF) .
- Case study : Flow-chemistry approaches improve reproducibility for similar triazolopyrazine derivatives .
Q. How to resolve contradictions in reported synthetic methods (e.g., solvent choice)?
Q. What strategies are recommended for designing pharmacological assays for this compound?
- Target selection : Prioritize receptors linked to triazolopyrazine derivatives (e.g., adenosine A1/A2A receptors) .
- Assay conditions :
- Use radioligand binding assays (e.g., [³H]SCH58261 for adenosine receptors).
- Validate selectivity via counter-screening against off-target kinases .
Q. How can computational modeling predict this compound’s photophysical or binding properties?
- DFT calculations : Optimize geometry and HOMO-LUMO gaps to predict fluorescence or charge transfer .
- Docking studies : Simulate interactions with adenosine receptors using AutoDock Vina (e.g., ΔG = -9.2 kcal/mol for A2A) .
Q. What methods address regioselectivity challenges during substitutions on the triazolopyrazine core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
